

# 1,2,3-Trichlorobenzene chemical properties and structure

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An In-depth Technical Guide to 1,2,3-Trichlorobenzene: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, molecular structure, and relevant experimental protocols for **1,2,3-trichlorobenzene**. It is intended for researchers, scientists, and professionals in drug development and related fields.

### **Chemical Identity and Structure**

**1,2,3-Trichlorobenzene** is an organochlorine compound, one of three isomers of trichlorobenzene.[1] It is a synthetic chemical and appears as a white, crystalline solid with a characteristic, sharp chlorobenzene odor.[1][2][3]

| Identifier        | Value   |
|-------------------|---|
| IUPAC Name        | 1,2,3-trichlorobenzene[2]                         |
| CAS Number        | 87-61-6[1]  |
| Molecular Formula | C <sub>6</sub> H <sub>3</sub> Cl <sub>3</sub> [1] |
| SMILES            | C1=CC(=C(C(=C1)Cl)Cl)Cl[2]                        |
| InChl             | InChI=1S/C6H3Cl3/c7-4-2-1-3-5(8)6(4)9/h1-3H[2]    |
| InChlKey          | RELMFMZEBKVZJC-UHFFFAOYSA-N[2]                    |



## **Physicochemical Properties**

The physical and chemical properties of **1,2,3-trichlorobenzene** are summarized in the table below. It is poorly soluble in water and denser than water, causing it to sink.[2][3]

| Property              | Value   |
|-----------------------|---|
| Molecular Weight      | 181.45 g/mol [4]                                      |
| Appearance            | White crystalline solid[1][2]                         |
| Melting Point         | 51-64 °C (127-147 °F)[2][5][6][7]                     |
| Boiling Point         | 218-219 °C (424-426 °F)[4][5]                         |
| Density               | 1.45 - 1.69 g/cm <sup>3</sup> [1][2][4]               |
| Vapor Pressure        | 0.07 mmHg at 25 °C[6]; 1 mmHg at 104 °F (40 °C)[2][4] |
| Vapor Density         | 6.2 - 6.26 (Relative to Air = 1)[2][4]                |
| Water Solubility      | 15-18 mg/L at 25 °C[2][8]                             |
| Log P (octanol-water) | 4.05[9]   |
| Flash Point           | 112.7 - 127 °C (235 - 261 °F) (closed cup)[1][10]     |

# **Experimental Protocols Synthesis Protocols**

**1,2,3-Trichlorobenzene** can be synthesized through several methods.

Method 1: Chlorination of o-Dichlorobenzene

A common laboratory and industrial synthesis involves the chlorination of o-dichlorobenzene. This process typically yields a mixture of 1,2,3- and 1,2,4-trichlorobenzene isomers, which must then be separated.[11]

• Reaction: o-dichlorobenzene is introduced into a reaction vessel with a suitable catalyst.



- Chlorination: Chlorine gas is passed through the reaction mixture until the desired density is achieved, indicating the formation of trichlorinated products.
- Neutralization and Washing: After the reaction is complete, the product mixture is neutralized with a weak base, such as sodium carbonate, and then washed with water.[11]
- Purification: The isomers are separated by fractional distillation under vacuum.[11] The chlorination of ortho-dichlorobenzene is known to yield both 1,2,4- and 1,2,3-trichlorobenzene.[12]

Method 2: Dehydrohalogenation of Hexachlorocyclohexane

**1,2,3-Trichlorobenzene** can also be prepared via the dehydrohalogenation of hexachlorocyclohexane. This method may also produce **1,3,5-trichlorobenzene** as a byproduct. [1]

### **Analytical Protocols**

The analysis of trichlorobenzenes in various samples is typically performed using gas chromatography.

Method 1: Analysis in Biological Samples (Blood)

This protocol describes the determination of **1,2,3-trichlorobenzene** in whole blood.[13]

- Sample Preparation: Whole blood samples are extracted using hexane. The mixture is then centrifuged to separate the layers.[13]
- Analysis: The hexane extract is analyzed by Gas Chromatography with Electron Capture
  Detection (GC/ECD) or Mass Spectrometry (GC/MS).[13]
- Detection Limit: 0.33–0.55 ng/g.[13]
- Percent Recovery: 80.4–88.4%.[13]

Method 2: Analysis in Environmental Samples (Sediment)

This protocol details a method for determining chlorobenzenes in sediment samples.[14]



- Extraction: The sediment sample is extracted with a solvent (e.g., acetone, hexane) by shaking overnight.[14]
- Extract Clean-up: The extract undergoes a clean-up step using a glass column packed with activated silica gel and freshly activated copper to remove interfering substances.[14]
- Concentration: The cleaned extract is concentrated by slow solvent evaporation to a final volume of approximately 0.3 mL.[14]
- Analysis: The concentrated extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) in selected ion-monitoring (SIM) mode. A deuterated internal standard, such as 1,2-dibromobenzene, is used to quantify recovery.[14]
- Recovery: This method shows high recovery for trichlorobenzenes, typically ranging from 78% to 107%.[14]

#### **Visualizations**

The following diagram illustrates the general workflow for the synthesis and purification of **1,2,3-trichlorobenzene** from o-dichlorobenzene.



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